molecular formula C13H21NO4 B062312 Diethyl 2-(1-cyano-3-methylbutyl)malonate CAS No. 186038-82-4

Diethyl 2-(1-cyano-3-methylbutyl)malonate

Cat. No.: B062312
CAS No.: 186038-82-4
M. Wt: 255.31 g/mol
InChI Key: PZGIWBPMOSUKEV-UHFFFAOYSA-N
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Description

Diethyl 2-(1-cyano-3-methylbutyl)malonate is an organic compound with the molecular formula C13H21NO4 It is a derivative of malonic acid and is characterized by the presence of a cyano group and a methyl-substituted butyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl 2-(1-cyano-3-methylbutyl)malonate can be synthesized through a multi-step process involving the following key steps:

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve optimized reaction conditions, such as controlled temperatures and pressures, to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Diethyl 2-(1-cyano-3-methylbutyl)malonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic aqueous solutions.

    Reduction: Lithium aluminum hydride or other suitable reducing agents.

    Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.

Major Products Formed:

    Hydrolysis: Malonic acid derivatives.

    Reduction: Amines.

    Substitution: Various substituted malonates depending on the nucleophile used.

Scientific Research Applications

Diethyl 2-(1-cyano-3-methylbutyl)malonate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as a precursor for the synthesis of bioactive compounds with potential therapeutic applications.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of diethyl 2-(1-cyano-3-methylbutyl)malonate involves its reactivity towards various chemical reagents. The cyano group and ester functionalities make it a versatile intermediate in organic synthesis. The compound can participate in nucleophilic addition, substitution, and reduction reactions, targeting specific molecular sites and pathways .

Comparison with Similar Compounds

Uniqueness: Diethyl 2-(1-cyano-3-methylbutyl)malonate is unique due to the combination of its cyano group and malonate ester functionalities, which provide a versatile platform for further chemical modifications. This makes it particularly valuable in the synthesis of complex organic molecules and in various research applications.

Properties

IUPAC Name

diethyl 2-(1-cyano-3-methylbutyl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-5-17-12(15)11(13(16)18-6-2)10(8-14)7-9(3)4/h9-11H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZGIWBPMOSUKEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(CC(C)C)C#N)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20470286
Record name Diethyl (1-cyano-3-methylbutyl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20470286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186038-82-4
Record name 1,3-Diethyl 2-(1-cyano-3-methylbutyl)propanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=186038-82-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethyl (1-cyano-3-methylbutyl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20470286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A reactor was charged with (R)-3-cyano-2-ethoxycarbonyl-5-methyl-hexanoic acid ethyl ester (Formula 22, 49.5 kg) and EtOH (250 L). Sodium ethoxide (21% w/w in EtOH, 79.0 L, 1.1 eq) was added to the mixture, which was heated to 80° C. for 20 h. After completion of the reaction, the mixture was allowed to cool to RT and was neutralized by adding HOAc (12.2 L). Following evaporation of the EtOH, MTBE (150 L) was added to the mixture, and the resulting solution was filtered and evaporated to afford (R/S)-3-cyano-2-ethoxycarbonyl-5-methyl-hexanoic acid ethyl ester (Formula 20) in quantitative yield.
Name
(R)-3-cyano-2-ethoxycarbonyl-5-methyl-hexanoic acid ethyl ester
Quantity
49.5 kg
Type
reactant
Reaction Step One
Name
Formula 22
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
250 L
Type
reactant
Reaction Step One
Quantity
79 L
Type
reactant
Reaction Step Two
Name
Quantity
12.2 L
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diethyl 2-(1-cyano-3-methylbutyl)malonate
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Diethyl 2-(1-cyano-3-methylbutyl)malonate
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Diethyl 2-(1-cyano-3-methylbutyl)malonate
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